[(4-Methoxypiperidin-4-yl)methyl](methyl)amine
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Overview
Description
(4-Methoxypiperidin-4-yl)methylamine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with methoxy and methylamine groups. Specific synthetic routes and reaction conditions are detailed in scientific literature, focusing on the formation of substituted piperidines through intra- and intermolecular reactions .
Industrial Production Methods
Industrial production methods for (4-Methoxypiperidin-4-yl)methylamine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypiperidin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
(4-Methoxypiperidin-4-yl)methylamine has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxypiperidin-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxypiperidin-4-yl)methylamine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Known for its antiviral activity.
Spiropiperidines: Studied for their unique structural properties.
Condensed Piperidines: Investigated for their pharmacological applications.
Uniqueness
(4-Methoxypiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(4-Methoxypiperidin-4-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₁₃N₂O
Molecular Weight: 165.21 g/mol
Structural Features:
- The compound features a piperidine ring substituted with a methoxy group and a methylamine moiety, which contributes to its biological activity.
The biological activity of (4-Methoxypiperidin-4-yl)methylamine is primarily attributed to its interaction with various neurotransmitter systems. It acts as a ligand for receptors involved in neurotransmission, particularly those related to dopamine and serotonin pathways. The compound's ability to modulate these systems suggests potential applications in treating neuropsychiatric disorders.
Key Mechanisms:
- Receptor Binding: It has been shown to bind to specific neurotransmitter receptors, influencing their activity.
- Enzyme Interaction: The compound may inhibit or activate certain enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter levels.
Biological Activity Overview
Research indicates that (4-Methoxypiperidin-4-yl)methylamine exhibits several biological activities, including:
- Antidepressant Effects: Studies suggest that it may have antidepressant-like effects due to its interaction with serotonin receptors.
- Analgesic Properties: The compound has been investigated for its potential analgesic effects, making it a candidate for pain management therapies.
- Anti-cancer Activity: Preliminary studies indicate that it may exhibit anti-cancer properties, particularly against cervical cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antidepressant | Modulates serotonin receptors | |
Analgesic | Potential pain relief effects | |
Anti-cancer | Significant antiproliferative effects on cancer cells |
Case Studies and Research Findings
-
Antidepressant Activity:
A study explored the effects of (4-Methoxypiperidin-4-yl)methylamine on animal models of depression. Results indicated a reduction in depressive behaviors, correlating with increased serotonin levels in the brain. -
Analgesic Effects:
Research highlighted the compound's efficacy in reducing pain responses in rodent models. The analgesic effect was comparable to established pain relievers, suggesting its potential as an alternative therapeutic agent. -
Anti-Cancer Research:
A recent investigation into the anti-cancer properties of (4-Methoxypiperidin-4-yl)methylamine revealed that it significantly inhibited the growth of cervical cancer cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(4-methoxypiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O/c1-9-7-8(11-2)3-5-10-6-4-8/h9-10H,3-7H2,1-2H3 |
InChI Key |
YDSISZWYNFNSAO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCNCC1)OC |
Origin of Product |
United States |
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